molecular formula C14H22ClN3O4 B1435969 N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride CAS No. 2109439-76-9

N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride

Cat. No.: B1435969
CAS No.: 2109439-76-9
M. Wt: 331.79 g/mol
InChI Key: RAWXKCGYBRDCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride has a wide range of scientific research applications:

Future Directions

The future directions for “N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride” are not specified in the available resources. Its potential applications could be explored further in various fields, including life sciences, organic synthesis, and environmental measurements .

Preparation Methods

The synthesis of N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride typically involves the reaction of 4-amino-1,2-phenylenediamine with ethylene glycol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

N-[2-[2-(2-acetamidoethoxy)-4-aminophenoxy]ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4.ClH/c1-10(18)16-5-7-20-13-4-3-12(15)9-14(13)21-8-6-17-11(2)19;/h3-4,9H,5-8,15H2,1-2H3,(H,16,18)(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWXKCGYBRDCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=C(C=C1)N)OCCNC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride
Reactant of Route 2
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride
Reactant of Route 3
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.